![molecular formula C19H28N2O5S2 B1669827 Darbufelone mesylate CAS No. 139340-56-0](/img/structure/B1669827.png)
Darbufelone mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Darbufelone mesylate is a dual inhibitor of cellular prostaglandin F2α and leukotriene B4 production. It is known for its potent inhibition of prostaglandin-endoperoxide synthase 2 (IC50 = 0.19 μM) and its significantly lower potency with prostaglandin-endoperoxide synthase 1 (IC50 = 20 μM) . This compound has been studied for its anti-inflammatory properties and potential therapeutic applications in various diseases, including rheumatoid arthritis and non-small cell lung cancer .
Preparation Methods
The synthesis of darbufelone mesylate involves the condensation of 3,5-bis(tert-butyl)-4-hydroxybenzaldehyde with 2-iminothiazolidin-4-one in refluxing acetic acid to yield darbufelone. This intermediate is then treated with methanesulfonic acid in tetrahydrofuran to produce this compound . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Darbufelone mesylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C18H24N2O2S
- Molecular Weight : 332.46 g/mol
- Stereochemistry : Achiral
- Optical Activity : None
- Charge : Neutral
Rheumatoid Arthritis
Darbufelone mesylate has been investigated in phase III clinical trials for the treatment of rheumatoid arthritis. Its dual inhibitory effects on prostaglandin and leukotriene synthesis suggest a potential to alleviate inflammation and pain associated with this chronic condition .
Cancer Treatment
Recent studies indicate that darbufelone may have anticancer properties, particularly in lung cancer. In vitro experiments demonstrated that darbufelone inhibited the proliferation of non-small cell lung cancer cell lines in a dose-dependent manner. It induced cell cycle arrest at the G0/G1 phase and promoted apoptosis through the activation of caspases . Furthermore, in vivo studies using a Lewis lung carcinoma mouse model showed significant tumor growth inhibition at a dosage of 80 mg/kg/day .
Anti-inflammatory Effects
As an anti-inflammatory agent, darbufelone has shown promise in various models of inflammation. It has been noted for its ability to reduce tumor volumes in animal studies, suggesting its potential utility in treating conditions characterized by excessive inflammation .
Case Study 1: Rheumatoid Arthritis
In a clinical trial involving patients with rheumatoid arthritis, this compound was administered to evaluate its efficacy compared to traditional NSAIDs. Results indicated that patients receiving darbufelone experienced significant reductions in joint pain and swelling, alongside improved overall function.
Case Study 2: Lung Cancer
A study published in Cancer Chemotherapy and Pharmacology highlighted the effects of darbufelone on lung cancer cell lines. The results showed that treatment led to reduced cell viability and increased apoptosis rates, suggesting its potential as a therapeutic agent in oncology .
Comparative Efficacy Table
Mechanism of Action
Darbufelone mesylate exerts its effects by inhibiting the production of prostaglandin F2α and leukotriene B4. It potently inhibits prostaglandin-endoperoxide synthase 2, leading to reduced inflammation and tumor growth . The compound also induces cell cycle arrest at the G0/G1 phase through up-regulation of p27 expression and activates caspase-3 and caspase-8, leading to apoptosis . These molecular targets and pathways are crucial in its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Darbufelone mesylate is unique due to its dual inhibition of prostaglandin-endoperoxide synthase and leukotriene pathways. Similar compounds include:
Nimesulide: Another non-steroidal anti-inflammatory drug with dual inhibition properties.
Etoricoxib: A selective cyclooxygenase-2 inhibitor used for its anti-inflammatory effects.
Montelukast: A leukotriene receptor antagonist used in the treatment of asthma.
Compared to these compounds, this compound offers a broader range of inhibition, making it a valuable compound in both research and therapeutic applications.
Biological Activity
Darbufelone mesylate, a synthetic compound with notable anti-inflammatory properties, has garnered attention in pharmacological research. This compound is recognized for its dual inhibition of prostaglandin endoperoxide synthase-2 (PGHS-2) and leukotriene B4 production, making it a potential candidate for treating various inflammatory conditions and cancers, particularly lung cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings and case studies.
Chemical Structure and Properties
This compound, also known as CI-1004, has the molecular formula C18H24N2O2S and a molecular weight of approximately 332.46 g/mol. The compound features a thiazole ring and a 4-hydroxy-3,5-ditert-butylphenyl group attached via a methylene bridge. Its structural characteristics contribute to its biological activity.
Key Structural Features
Feature | Description |
---|---|
Thiazole Ring | A five-membered heterocyclic aromatic ring containing nitrogen and sulfur. Found in many biologically active compounds. |
Functional Groups | Contains amine and hydroxy groups that influence reactivity and interactions with biological targets. |
Darbufelone acts primarily as a dual inhibitor targeting both PGHS-2 and leukotriene B4 pathways. This dual action is significant because it may provide broader anti-inflammatory effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which typically target only one pathway.
Inhibition Potency
- PGHS-2 Inhibition : IC50 = 0.19 μM
- Leukotriene B4 Production : Notably effective but less quantified than PGHS-2 inhibition.
Anti-inflammatory Effects
Research indicates that Darbufelone exhibits potent anti-inflammatory effects, making it suitable for conditions characterized by excessive inflammation. Its ability to inhibit both prostaglandin and leukotriene production suggests potential applications in treating diseases like arthritis, inflammatory bowel disease, and other chronic inflammatory conditions.
Anticancer Properties
A pivotal study investigated the anticancer effects of Darbufelone on non-small cell lung cancer (NSCLC). The results demonstrated that:
- Cell Viability : Darbufelone inhibited the proliferation of NSCLC cell lines in a dose-dependent manner.
- Cell Cycle Arrest : Induced G0/G1 phase arrest through up-regulation of p27 expression.
- Apoptosis Induction : Activated caspase-3 and caspase-8, leading to increased apoptosis in cancer cells.
- In Vivo Efficacy : In a Lewis lung carcinoma mouse model, daily treatment with 80 mg/kg significantly inhibited tumor growth.
Summary of Findings
Study Aspect | Findings |
---|---|
Cell Lines Tested | Human non-small cell lung cancer cell lines |
Mechanism of Action | Induces cell cycle arrest; activates apoptotic pathways |
In Vivo Results | Significant tumor growth inhibition in animal model |
Case Study 1: Lung Cancer Treatment
In a controlled laboratory setting, Darbufelone was administered to NSCLC cell lines at varying concentrations. The study found that higher concentrations correlated with reduced cell viability and increased apoptosis rates, suggesting its potential as an adjunct therapy in lung cancer treatment.
Case Study 2: Inflammatory Disorders
A clinical trial assessed the efficacy of Darbufelone in patients with rheumatoid arthritis. Participants receiving Darbufelone showed marked improvement in inflammatory markers compared to those on standard NSAIDs, highlighting its potential benefits in managing chronic inflammation.
Toxicity and Side Effects
While promising, the safety profile of Darbufelone is still under investigation. Some studies have indicated potential side effects similar to other NSAIDs but further research is necessary to establish its long-term safety and tolerability.
Properties
CAS No. |
139340-56-0 |
---|---|
Molecular Formula |
C19H28N2O5S2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one;methanesulfonic acid |
InChI |
InChI=1S/C18H24N2O2S.CH4O3S/c1-17(2,3)11-7-10(8-12(14(11)21)18(4,5)6)9-13-15(22)20-16(19)23-13;1-5(2,3)4/h7-9,21H,1-6H3,(H2,19,20,22);1H3,(H,2,3,4)/b13-9-; |
InChI Key |
BAZGFSKJAVQJJI-CHHCPSLASA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N=C(S2)N.CS(=O)(=O)O |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)NC(=N)S2.CS(=O)(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NC(=N)S2.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-((3,5--bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-imino-4-thiazolidinone methanesulfonate CI 1004 CI-1004 darbufelone darbufelone mesylate PD0136095-73 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.